molecular formula C11H12N4O2 B2380230 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid CAS No. 109734-83-0

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid

Cat. No.: B2380230
CAS No.: 109734-83-0
M. Wt: 232.243
InChI Key: IKDRNMRRAQQCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid is an organic compound that features a tetrazole ring, a phenyl group, and a propanoic acid moiety. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between an aryl diazonium salt and trimethylsilyldiazomethane, which forms the tetrazole ring . The phenylpropanoic acid moiety can be introduced through a subsequent reaction with a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported sodium bisulfate, can enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design, particularly in the development of inhibitors for enzymes like angiotensin-converting enzyme (ACE).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid is unique due to the presence of both the tetrazole ring and the phenylpropanoic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDRNMRRAQQCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.